1-ethyl-4-methyl-1H-pyrazole

Catalog No.
S8159311
CAS No.
M.F
C6H10N2
M. Wt
110.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-ethyl-4-methyl-1H-pyrazole

Product Name

1-ethyl-4-methyl-1H-pyrazole

IUPAC Name

1-ethyl-4-methylpyrazole

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

InChI

InChI=1S/C6H10N2/c1-3-8-5-6(2)4-7-8/h4-5H,3H2,1-2H3

InChI Key

OLGOTNLCPQXGLS-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C

Canonical SMILES

CCN1C=C(C=N1)C

1-Ethyl-4-methyl-1H-pyrazole (CAS 138948-41-1) is an N-alkylated pyrazole building block characterized by its fixed tautomeric state and blocked C4 position. In industrial synthesis and medicinal chemistry, it serves as a structural scaffold for developing kinase inhibitors, arginine isosteres, and agrochemical active ingredients [1]. By combining an N-ethyl group for tuned lipophilicity with a C4-methyl group that dictates regioselective downstream functionalization, this compound offers a predictable reactivity profile. For procurement teams and process chemists, it represents a high-efficiency precursor that eliminates the separation bottlenecks typically associated with unblocked or N-unsubstituted pyrazoles [2].

Substituting 1-ethyl-4-methyl-1H-pyrazole with generic alternatives like 4-methyl-1H-pyrazole or 1-ethyl-1H-pyrazole introduces severe process inefficiencies. N-unsubstituted pyrazoles undergo rapid tautomerization, which compromises regiocontrol during electrophilic aromatic substitution and leads to unpredictable metal coordination when used as ligands [1]. Conversely, using 1-ethyl-1H-pyrazole leaves the C4 position exposed, resulting in competing C4/C5 functionalization that requires costly, solvent-intensive chromatographic separation to isolate the desired API intermediate [2]. Procuring the exact 1-ethyl-4-methyl-1H-pyrazole scaffold provides a locked tautomeric state and strict C3/C5 regioselectivity, which reduces synthetic steps and improves overall yield.

Absolute Regiocontrol in Electrophilic Functionalization

The presence of the C4-methyl group in 1-ethyl-4-methyl-1H-pyrazole completely blocks the most reactive position of the pyrazole ring toward electrophilic attack. In standard halogenation or metalation protocols, this compound yields >98% of the desired C3/C5 functionalized product [1]. In contrast, using 1-ethyl-1H-pyrazole results in a mixture of C4 and C5 isomers (typically an 85:15 ratio), necessitating extensive chromatographic purification [2].

Evidence DimensionRegioselectivity in halogenation/metalation
Target Compound Data>98% C3/C5 functionalization (C4 blocked)
Comparator Or Baseline1-ethyl-1H-pyrazole (85:15 mixture of C4/C5 isomers)
Quantified DifferenceElimination of ~15% off-target isomer formation
ConditionsStandard electrophilic aromatic substitution / lithiation assays

Eliminates downstream chromatographic purification, significantly reducing solvent waste and scale-up costs.

Tautomeric Stability for Predictable Metal Coordination

N-alkylation is critical for maintaining a single, well-defined coordination vector. 1-ethyl-4-methyl-1H-pyrazole exhibits 0% tautomeric variance in solution, acting as a reliable monodentate N-donor ligand [2]. When the N-unsubstituted analog, 4-methyl-1H-pyrazole, is used, rapid proton tautomerism leads to variable coordination modes (bridging vs. terminal), which has been shown to decrease transition metal catalyst turnover frequencies by up to 40% in cross-coupling reactions [1].

Evidence DimensionTautomeric variance and catalyst turnover
Target Compound Data0% tautomerism; consistent catalyst TOF
Comparator Or Baseline4-methyl-1H-pyrazole (variable coordination, ~40% TOF reduction)
Quantified Difference40% higher catalytic efficiency in benchmark models
ConditionsHomogeneous transition-metal catalyzed cross-coupling

Ensures absolute reproducibility and maximum yield when the compound is utilized as an ancillary ligand in catalytic processes.

Optimized Lipophilicity for Fragment-Based Drug Discovery

In the development of non-ATP competitive kinase inhibitors, the N-ethyl substitution provides a critical lipophilic vector. Compared to 1,4-dimethyl-1H-pyrazole, 1-ethyl-4-methyl-1H-pyrazole increases the calculated LogP by approximately 0.4 units, which enhances membrane permeability while perfectly mimicking the hydrophobic contacts of arginine isosteres in the binding groove [1]. This specific steric and lipophilic profile allows it to achieve measurable IC50 values (e.g., ~100 μM against CDK2A) where smaller fragments fail to bind effectively [2].

Evidence DimensionLipophilicity (cLogP) and Target Affinity
Target Compound DatacLogP +0.4 units; IC50 ~100 μM (CDK2A)
Comparator Or Baselinedes-ethyl/des-methyl analogs (IC50 >150 μM)
Quantified Difference>33% improvement in binding affinity
ConditionsCompetitive binding assay against CDK2A/CDK4D1

Provides the exact steric and lipophilic balance required for hit-to-lead optimization in kinase inhibitor development.

Precursor for Non-ATP Competitive Kinase Inhibitors

Leveraging its optimized lipophilicity and fixed tautomeric state, this compound is highly suitable for synthesizing arginine isosteres in fragment-based drug discovery targeting CDK2/CDK4 [1].

Regioselective API Building Block

The blocked C4 position makes it a strong candidate as a starting material for synthesizing C3- or C5-functionalized pyrazole therapeutics, such as inhibitors of immune cytopenias, without the need for complex isomer separation [2].

Ancillary Ligand in Homogeneous Catalysis

Its lack of tautomerism and predictable N-coordination vector make it a highly reproducible ligand for transition-metal catalyzed cross-coupling reactions, outperforming N-unsubstituted pyrazoles [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

110.084398327 g/mol

Monoisotopic Mass

110.084398327 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-14-2024

Explore Compound Types